molecular formula C7H5FO2 B1603630 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS No. 285977-82-4

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Cat. No.: B1603630
CAS No.: 285977-82-4
M. Wt: 145.13 g/mol
InChI Key: BBYDXOIZLAWGSL-YRTBNJHASA-N
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Description

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a stable, isotopically labeled chemical standard specifically designed for quantitative mass spectrometry. Its primary research value lies in serving as an internal standard for the precise bioanalysis of fluorinated benzoic acid (FBA) tracers in complex and challenging matrices, such as high-salinity reservoir waters . In LC-MS/MS applications, this dual-labeled compound, incorporating both deuterium and carbon-13, provides a nearly identical chromatographic retention time and ionization efficiency as the target analytes, while being distinctly resolvable by the mass spectrometer due to its higher mass . This allows researchers to correct for analyte loss during sample preparation, account for matrix-induced suppression effects, and achieve highly accurate and reliable quantification. Its application is critical in petroleum exploration studies, where FBAs are used as passive tracers and require detection at ultralow concentrations (sub-ng/mL) despite extreme sample salinity and organic matter content . By enabling simplified sample cleanup protocols, such as rapid ion-exchange matrix removal, this internal standard facilitates a significant gain in analysis throughput and a decrease in limits of detection compared to traditional methods .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-YRTBNJHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584012
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
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Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-82-4
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-82-4
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Foundational & Exploratory

Chemical properties of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Chemical Properties & Analytical Applications of 4-Fluorobenzoic Acid-alpha-


C-2,3,5,6-

Executive Summary

This guide provides an in-depth technical analysis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (hereafter referred to as 4-FBA-SIL ), a high-precision Stable Isotope-Labeled Internal Standard (SIL-IS).

Designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and environmental toxicology, this isotopologue serves as the "gold standard" surrogate for quantifying 4-fluorobenzoic acid (4-FBA). 4-FBA is a critical terminal metabolite of fluorinated pharmaceuticals (e.g., fluorocinnamic acid derivatives) and a degradation marker of fluoropolymers.

This document moves beyond basic catalog data to explore the isotopic physics , chromatographic behavior , and mass spectrometric transitions required for validated bioanalytical assays.

Molecular Architecture & Isotopic Physics

To effectively utilize 4-FBA-SIL, one must understand exactly where the mass shift originates and how it affects detection.

Structural Definition

The molecule is a benzoic acid derivative where the para-position is fluorinated. The isotopic labeling is specific:

  • Alpha-

    
    C:  The carboxyl carbon (
    
    
    
    ) is enriched with Carbon-13. Note: In benzoic acid nomenclature, "alpha" refers to the carbon attached to the phenyl ring (the carboxyl carbon), distinct from aliphatic alpha-carbons.
  • 2,3,5,6-

    
    :  All four hydrogen atoms on the benzene ring are replaced by Deuterium (
    
    
    
    H or D).
Mass Shift Calculation

The combination of labels creates a +5 Da mass shift relative to the unlabeled analyte, ensuring no cross-talk in mass spectrometry windows.

ElementCountIsotopeMass Contribution (Da)
Carbon (Ring) 6

C

Carbon (Acid) 1

C

Hydrogen (Ring) 4

H (D)

Hydrogen (Acid) 1

H

Fluorine 1

F

Oxygen 2

O

Total Monoisotopic Mass 145.0558 Da

Unlabeled 4-FBA Monoisotopic Mass: ~140.02 Da.

Physicochemical Profile & Formulation Strategy

Understanding the solubility and acidity of the parent compound is vital for preparing stable stock solutions. The isotopic labeling has negligible effect on these bulk properties but significantly impacts chromatography.

Solubility & Stability
  • pKa (~4.15): The fluorine atom at the para position is electron-withdrawing, making 4-FBA slightly more acidic than benzoic acid (pKa 4.20).

  • Solubility:

    • Water:[1][2] Low solubility in acidic pH (protonated form).

    • Organic Solvents: Highly soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

  • Stock Preparation Protocol:

    • Dissolution: Dissolve primary stock in 100% Methanol . Do not attempt to dissolve directly in aqueous mobile phase, as precipitation may occur before full dissolution.

    • Storage: Store at -20°C. Deuterium exchange at the ring positions is negligible under physiological pH, but the acidic proton (COOH) will exchange rapidly with solvent protons (this does not affect the M+5 mass shift of the skeleton).

The Chromatographic Isotope Effect (CIE)

A critical phenomenon in LC-MS is the Deuterium Isotope Effect .[3]

  • Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds.[3][4] This reduces the lipophilicity of the molecule slightly.[3][4]

  • Observation: In Reverse-Phase LC (RPLC), 4-FBA-SIL will elute slightly earlier (0.05 – 0.2 min) than the unlabeled 4-FBA.

  • Mitigation: Do not rely solely on retention time matching. Use the specific MRM transitions defined in Section 3.

Analytical Applications: LC-MS/MS & NMR

This section details the specific transitions and signals for validation.

Mass Spectrometry (LC-MS/MS)

Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily to form


.

Fragmentation Pathway (MRM): The primary fragmentation pathway involves the neutral loss of Carbon Dioxide (


). Because the carboxyl carbon is 

C-labeled, the neutral loss is 45 Da (

), not 44 Da.
  • Parent Ion:

    
     144.0 (
    
    
    
    )
  • Product Ion:

    
     99.0 (Phenyl anion residue: 
    
    
    
    )
  • Collision Energy: ~10-15 eV (Compound fragments easily).

MS_Fragmentation Parent Parent Ion [M-H]- m/z 144.0 (C6D4F-13COO-) Transition Collision Cell Parent->Transition Product Product Ion m/z 99.0 (C6D4F-) Transition->Product Decarboxylation Neutral Neutral Loss 13CO2 (45 Da) Transition->Neutral

Figure 1: MS/MS Fragmentation pathway showing the specific loss of the


C-labeled carboxyl group.
NMR Spectroscopy Signatures

If using NMR for purity validation:

  • 
    H NMR:  The aromatic region (usually 7.0–8.0 ppm) will be silent  due to deuterium substitution. Only the residual solvent peak and broad COOH peak (if dry DMSO is used) will be visible.
    
  • 
    C NMR: 
    
    • Carboxyl Carbon: Intense singlet (enriched) at ~165 ppm.

    • Ring Carbons: Complex splitting patterns due to C-D coupling (

      
       Hz) and C-F coupling (
      
      
      
      Hz for C4).

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify 4-FBA in plasma using 4-FBA-SIL as the Internal Standard.

Step 1: Internal Standard Spiking Solution
  • Prepare a 1 mg/mL stock of 4-FBA-SIL in Methanol.

  • Dilute to a working concentration of 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample.

  • Add 10 µL of 4-FBA-SIL working solution.

  • Add 150 µL of cold Acetonitrile (to precipitate proteins).

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Data Interpretation Table:

AnalytePrecursor (

)
Product (

)
Retention Time (approx)
4-FBA (Native) 139.095.02.40 min
4-FBA-SIL (IS) 144.0 99.0 2.35 min

Note the slight retention time shift (IS elutes earlier) due to the Deuterium Isotope Effect.[4][5]

Synthesis & Metabolic Context

Understanding the origin of the molecule aids in troubleshooting impurities.

Synthetic Route

The most common synthesis involves Reductive Dehalogenation or Hydrolysis of Nitriles .

  • Precursor: 4-Fluorobenzoic acid (unlabeled) or chlorinated analogs.

  • Deuteration: Exchange reaction using

    
     and a catalyst (Pt/C) or reduction of a halogenated precursor with 
    
    
    
    gas.
  • Carboxylation: To introduce the

    
    C, a Grignard reagent formed from the deuterated ring is reacted with 
    
    
    
    gas.

Synthesis Start 1-Bromo-4-fluorobenzene-d4 Step1 Grignard Formation (Mg / THF) Start->Step1 Step2 Carboxylation with 13CO2 Step1->Step2 Final 4-FBA-alpha-13C-d4 Step2->Final

Figure 2: Likely synthetic pathway utilizing Grignard chemistry to install the


C label.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wang, S., et al. (2007).Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A.
  • Tashiro, M., et al. (1983). Preparation of ring-deuteriated benzoic acids by reductive dehalogenation.[6] Journal of the Chemical Society, Perkin Transactions 1.[6] Retrieved from [Link]

Sources

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS number and identifiers Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Precision Isotopologues for Bioanalytical Quantitation

Executive Summary & Core Identity

4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 (CAS: 285977-82-4) is a high-fidelity stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of 4-fluorobenzoic acid and related fluorinated metabolites. By incorporating a carbon-13 label at the carboxyl position (designated here as α-13C) and full deuterium substitution on the benzene ring, this isotopologue achieves a mass shift of +5 Da relative to the unlabeled analyte.

This specific isotopic architecture is designed to eliminate "cross-talk" in LC-MS/MS assays. The retention of the deuterium label (+4 Da) in the primary product ion following decarboxylation ensures that even after fragmentation, the internal standard remains mass-resolved from the analyte, guaranteeing superior selectivity in complex biological matrices like plasma or urine.

Chemical Specifications
ParameterSpecification
Product Name 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4
CAS Number 285977-82-4
Synonyms 4-Fluorobenzoic acid-carboxy-13C-d4; 4-Fluoro-d4-benzoic acid-13C
Molecular Formula

C

C

D

FO

H (or FC

D


CO

H)
Molecular Weight 145.13 g/mol (Unlabeled: 140.11 g/mol )
Mass Shift +5 Da (M+5)
Isotopic Purity

99 atom %

C;

98 atom % D
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
SMILES [2H]C1=C(C(=C(C(=C1F)[2H])[2H])O)[2H]
InChI Key BBYDXOIZLAWGSL-YRTBNJHASA-N

Isotopic Architecture & Rationale

The selection of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 over simpler isotopologues (e.g., d4-only or 13C-only) is driven by the physics of Mass Spectrometry fragmentation.

The "Cross-Talk" Elimination Mechanism

In Triple Quadrupole (QqQ) MS/MS, benzoic acid derivatives typically fragment via decarboxylation (loss of CO


).
  • Unlabeled Analyte: Precursor (

    
     139) 
    
    
    
    Product (
    
    
    95) + CO
    
    
    (44 Da).
  • If using only Carboxyl-13C label: The label is lost as

    
    CO
    
    
    
    . The product ion would be
    
    
    95—identical to the analyte. This causes interference.
  • If using only Ring-d4 label: The precursor is

    
     143. The product is 
    
    
    
    99. This is good, but a +4 shift might overlap with naturally occurring sulfur isotopes (
    
    
    S) or other matrix interferences.
  • The Hybrid Strategy (13C + d4):

    • Precursor:

      
       144 (Shift +5).
      
    • Neutral Loss:

      
      CO
      
      
      
      (Mass 45).
    • Product Ion: C

      
      D
      
      
      
      F
      
      
      (
      
      
      99).
    • Result: The precursor is shifted by +5 Da, and the product ion is shifted by +4 Da. This "double-lock" mechanism ensures that both Q1 (selection) and Q3 (detection) filters are distinct from the analyte, maximizing signal-to-noise ratio (S/N).

Synthesis & Manufacturing Logic

The synthesis of this compound requires a convergent approach that introduces the stable isotopes at specific stages to prevent scrambling. The most robust pathway involves the Grignard carboxylation of a deuterated precursor using


C-labeled carbon dioxide.
Synthesis Workflow
  • Precursor Selection: Start with 1-Bromo-4-fluorobenzene-d4 . This ring is fully deuterated, ensuring the +4 mass shift is integral to the scaffold.

  • Metallation: Formation of the Grignard reagent (Organomagnesium) in anhydrous ether/THF.

  • Isotopic Carbonation: Quenching the Grignard reagent with

    
    CO
    
    
    
    gas
    . This introduces the
    
    
    C atom specifically at the carboxyl position (the "alpha" carbon in this context).
  • Workup: Acid hydrolysis to liberate the free acid.

Synthesis Precursor 1-Bromo-4-fluorobenzene-d4 (Ring Deuterated) Grignard Intermediate: 4-Fluorophenyl-d4-MgBr Precursor->Grignard Mg / THF Anhydrous Product 4-Fluorobenzoic acid -alpha-13C-2,3,5,6-d4 Grignard->Product 1. Bubbling 13CO2 2. H3O+ Hydrolysis Reagent 13CO2 Gas (Source of 13C) Reagent->Product Incorporation

Figure 1: Convergent synthesis pathway utilizing Grignard chemistry for precise


C-carboxyl incorporation.

Analytical Applications (LC-MS/MS)

This compound is the gold standard Internal Standard (IS) for the quantification of 4-fluorobenzoic acid (4-FBA), a common metabolite of fluorinated pharmaceuticals and a tracer in hydrological studies.

Mass Spectrometry Protocol (ESI Negative)
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Mechanism: Deprotonation to form [M-H]

    
    .
    
  • Collision Induced Dissociation (CID): The carboxyl group is labile, leading to rapid decarboxylation.

Transition Table
CompoundPrecursor Ion (Q1)Product Ion (Q3)Neutral LossMass Shift (Q1/Q3)
Analyte (Unlabeled)

139.0

95.0
CO

(44)
-
Internal Standard (IS)

144.0

99.0

CO

(45)
+5 / +4
Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation logic, proving why the product ion retains the +4 shift (from the ring deuteriums) while the +1 shift (from


C) is lost in the neutral fragment.

Fragmentation Parent Parent Ion [M-H]- m/z 144 (Ring-d4 + 13C-COO) TS Transition State (Decarboxylation) Parent->TS Collision Energy Daughter Product Ion [C6D4F]- m/z 99 (Retains Ring-d4) TS->Daughter Neutral Neutral Loss 13CO2 Mass 45 TS->Neutral

Figure 2: ESI(-) Fragmentation pathway showing the loss of the


C label and retention of the d4 ring label.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL primary stock.

  • Weighing: Accurately weigh 1.0 mg of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 into a 2 mL amber glass vial. Note: Correct for chemical purity (<100%) if noted on the CoA.

  • Dissolution: Add 1.0 mL of LC-MS grade Methanol (MeOH). Vortex for 30 seconds until fully dissolved.

  • Storage: Store at -20°C. Stable for >12 months.

Working Standard Preparation

Objective: Prepare a 100 ng/mL IS spiking solution.

  • Dilute the Stock Solution (1 mg/mL) 1:100 in MeOH to obtain 10 µg/mL.

  • Perform a secondary dilution (1:100) in 50:50 MeOH:Water to obtain 100 ng/mL.

  • Usage: Spike 10 µL of this solution into 100 µL of biological sample (plasma/urine) prior to protein precipitation.

Extraction Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of IS Working Standard .

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer supernatant to a fresh plate and dilute 1:1 with water prior to injection.

References

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 Product Specification. Retrieved from

  • MedChemExpress. (n.d.). 4-Fluorobenzoic acid-13C,d4 (CAS 285977-82-4).[3][4] Retrieved from

  • Schiemann, G., & Winkelmüller, W. (1943).[5] p-Fluorobenzoic Acid.[6][7][5] Organic Syntheses, Coll. Vol. 2, p. 299.[5] (Foundational chemistry for fluorobenzoic acid synthesis). Retrieved from

  • Seubert, A., et al. (2025).[8] Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. ResearchGate. (Application of deuterated FBAs as tracers). Retrieved from

Sources

A Technical Guide to the Solubility of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, an isotopically labeled compound crucial for tracer studies in drug metabolism and pharmacokinetics (DMPK). While experimental solubility data for this specific labeled molecule is not publicly available, this guide establishes that the solubility of its unlabeled analogue, 4-Fluorobenzoic acid (4-FBA), serves as a highly reliable surrogate. This assertion is based on the principle that heavy-atom isotopic labeling has a negligible effect on the intermolecular forces governing solubility. We present a detailed, field-proven protocol for determining thermodynamic solubility using the equilibrium shake-flask method, ensuring researchers can validate these properties under their specific experimental conditions. Furthermore, this guide consolidates and analyzes published solubility data for unlabeled 4-FBA in a range of common organic solvents, offering critical insights for professionals in drug development and chemical research.

Introduction to Solubility in Pharmaceutical Research

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It is a critical physicochemical property that influences everything from reaction kinetics in synthesis to bioavailability and formulation in final drug products. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low absorption and inadequate therapeutic effect.[1] Consequently, understanding a compound's solubility profile in various media—both aqueous and organic—is essential for pre-formulation studies, process chemistry, and the design of reliable analytical methods.[2]

4-Fluorobenzoic acid (4-FBA) is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its isotopically labeled form, 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, is of particular importance. Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes to track the molecule's journey through a biological or chemical system.[5] This labeled compound is invaluable as an internal standard for quantitative mass spectrometry or as a tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to evaluating a drug candidate's safety and efficacy.[6] This guide provides the necessary theoretical and practical framework for handling this compound with respect to its solubility in organic solvents.

Physicochemical Properties & Impact of Isotopic Labeling

The fundamental properties of a molecule dictate its behavior in solution. The key physicochemical properties for 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource / Rationale
Chemical Name 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4IUPAC Nomenclature
Molecular Formula C₆(¹³C)H(²H)₄FO₂Based on isotopic labeling pattern
Molecular Weight 145.13 g/mol Calculated
Unlabeled MW 140.11 g/mol [3][7]
Appearance White to light yellow crystalline powder[3][4][8]
Melting Point 182-184 °CAssumed from unlabeled compound[8]
Justification for Using Unlabeled Data: The Isotope Effect

A critical point for researchers is the practical impact of isotopic labeling on solubility. Isotopic labeling involves substituting an atom with another isotope of the same element, which alters the neutron count but not the electron configuration.[5] For heavy atoms like Deuterium (²H) and Carbon-13 (¹³C), this substitution results in a marginal increase in molecular mass but does not significantly change the molecule's polarity, hydrogen bonding capacity, or van der Waals interactions. These intermolecular forces are the primary drivers of solubility.

Therefore, the kinetic and thermodynamic properties of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 are expected to be virtually identical to those of standard 4-Fluorobenzoic acid. The quantitative solubility data provided for the unlabeled compound in this guide can be used with high confidence as a direct proxy for the labeled analogue.[9]

Principles of Solubility for 4-Fluorobenzoic Acid

The solubility of 4-FBA is governed by the interplay of its molecular structure with the solvent. The molecule possesses three key features that influence its interactions:

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the C=O oxygen). This feature dominates its solubility in polar solvents.

  • Fluorine Atom (-F): As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond, increasing the overall polarity of the molecule compared to benzoic acid.

The high solubility of 4-FBA in polar organic solvents like alcohols, ketones, and esters is a direct result of strong, favorable interactions, primarily hydrogen bonding, between the solvent and the carboxylic acid group.[10][11]

Gold-Standard Protocol: Experimental Solubility Determination

To ensure the highest degree of accuracy, thermodynamic equilibrium solubility should be determined experimentally. The Shake-Flask method is universally regarded as the most reliable and robust technique for this purpose.[2][12]

Causality Behind Method Selection

The Shake-Flask method is chosen over high-throughput kinetic methods because it measures the true thermodynamic equilibrium solubility.[12] By allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours), the resulting concentration of the dissolved compound represents the maximum stable solubility at that temperature, free from artifacts of supersaturation that can plague faster methods.[1][13] This makes it the definitive method for generating data for regulatory submissions and critical pre-formulation studies.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the Shake-Flask protocol, a self-validating system designed for accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_quant Phase 4: Quantification A Add excess 4-FBA-d5 to a vial B Add precise volume of organic solvent A->B Step 1 & 2 C Seal vial and place in shaker at constant T (e.g., 25°C) B->C D Agitate for 24-72 hours to ensure equilibrium C->D E Stop agitation and allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter to remove undissolved solid F->G H Prepare serial dilutions of the filtrate G->H I Analyze dilutions via calibrated HPLC-UV or LC-MS H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (solid)

  • HPLC-grade organic solvents of interest

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks for dilutions

  • Calibrated analytical balance

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation: Add an excess of the solid compound (e.g., 10-20 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached with a saturated solution.[13]

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 200 RPM). Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure the dissolution-recrystallization equilibrium is fully established.[13]

  • Sample Collection: Remove the vial from the shaker and let it stand for 30 minutes to allow undissolved solids to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Dilution: Prepare a series of accurate dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The choice of a stability-indicating chromatographic method ensures that the measured concentration is solely that of the parent compound.

  • Calculation: Determine the concentration of the compound in the filtrate using a calibration curve prepared from known standards. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

Solubility Data and Solvent System Analysis

The following data, derived from a comprehensive study on unlabeled 4-Fluorobenzoic acid, provides an excellent reference for a variety of common organic solvents at temperatures from 283.15 K (10 °C) to 323.15 K (50 °C).[10]

Quantitative Solubility of 4-Fluorobenzoic Acid

Table 2: Mole Fraction and Mass Solubility of 4-FBA in Organic Solvents [10]

SolventTemp (K)Solubility (x10², mole fraction)Solubility ( g/100g solvent)Solubility (mg/mL)¹
Methanol 298.1529.55181.79>1000
Ethanol 298.1525.13100.17790.3
1-Propanol 298.1523.4475.29603.8
2-Propanol 298.1522.8672.37568.8
1-Butanol 298.1522.0158.74475.8
Isobutanol 298.1521.0555.43444.0
1-Pentanol 298.1521.2048.60395.1
Acetone 298.1532.74120.37949.7
Acetonitrile 298.1516.2776.51600.5
Ethyl Acetate 298.1524.3851.57464.6
Methyl Acetate 298.1528.0968.32640.1
Ethyl Formate 298.1525.3256.45515.5

¹Calculated from g/100g data and solvent density at ~25°C. Values are approximate for practical laboratory use.

Analysis of Solubility Trends and Molecular Interactions

The data reveals that 4-FBA is highly soluble in polar solvents, particularly polar protic solvents (alcohols) and polar aprotic solvents (acetone, esters, acetonitrile).[10]

  • High Solubility in Alcohols: The solubility is exceptionally high in alcohols. This is due to the ability of both the solute and solvent to engage in extensive hydrogen bonding. The carboxylic acid group of 4-FBA can donate a hydrogen bond to the alcohol's oxygen and accept a hydrogen bond from the alcohol's hydroxyl proton.

  • High Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate are excellent hydrogen bond acceptors (via their carbonyl oxygen). They readily interact with the acidic proton of 4-FBA's carboxylic acid group, leading to high solubility.

  • Temperature Dependence: In all tested solvents, the solubility of 4-FBA increases with increasing temperature.[10] This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[14]

The diagram below illustrates the primary intermolecular forces responsible for the high solubility of 4-FBA in representative polar solvents.

G cluster_solute cluster_solvents FBA 4-Fluorobenzoic Acid Methanol Methanol (Polar Protic) FBA->Methanol H-Bond Donor & H-Bond Acceptor Acetone Acetone (Polar Aprotic) FBA->Acetone H-Bond Donor Methanol->FBA H-Bond Donor & H-Bond Acceptor Acetone->FBA Dipole-Dipole

Caption: Key Solute-Solvent Interactions for 4-Fluorobenzoic Acid.

Conclusion

This guide establishes a reliable framework for understanding and determining the solubility of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in organic solvents. The key takeaway for researchers is that the extensive solubility data available for the unlabeled 4-Fluorobenzoic acid can be confidently used as a direct surrogate due to the negligible impact of stable isotopic labeling on solubility. For applications requiring the highest level of certainty, the provided detailed, step-by-step Shake-Flask protocol offers a gold-standard method for experimental verification. The compiled data demonstrates high solubility in a range of polar organic solvents, driven primarily by hydrogen bonding, providing a crucial starting point for solvent selection in synthesis, purification, and analytical sample preparation.

References

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

  • Li, Y., Han, R., Xiao, Y., Shi, Y., & Liu, Y. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data, 69(3), 945-956. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Głowacki, E. D., & Ziółkowski, J. J. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Labelled Compounds and Radiopharmaceuticals, 50(11‐12), 1072-1087. Retrieved from [Link]

  • Xue, J., Yu, C., Zeng, Z., Xue, W., & Chen, Y. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 3(4), 1-12. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • United States Pharmacopeia. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies, 17(3), 42-45. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Ortega-Vargas, U., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 16(8), 1429-1437. Retrieved from [Link]

  • ResearchGate. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Muhammad, S., et al. (2020). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(11), 1771-1787. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • STEM nation. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Delgado, D. R., et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(11), 3176. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • CBSE Academic. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26). Retrieved from [Link]

  • ResearchGate. (2013). Determination of Fluorobenzoic Acid by Capillary Zone Electrophoresis. Retrieved from [Link]

  • Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Good, W. D., & Lee, S. H. (1976). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. The Journal of Chemical Thermodynamics, 8(7), 643-648. Retrieved from [Link]

  • JEE (Advanced). (n.d.). Syllabus 2026. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of Deuterated 4-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Switch

In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—is a critical strategy to improve pharmacokinetic profiles without altering target potency.[][2] 4-Fluorobenzoic acid derivatives serve as vital building blocks in this domain, often used to probe metabolic soft spots or as internal standards in quantitative NMR (qNMR).

This guide goes beyond the standard Safety Data Sheet (SDS). It integrates the Global Harmonized System (GHS) mandates with the precision handling protocols required for high-value stable isotopes. While the chemical hazards of the deuterated analog mirror the parent compound, the operational risks (isotopic dilution, cost-of-error) demand a higher tier of laboratory rigor.

Part 1: Identification & The Isotopic Nuance

Chemical Identity

The deuterated analog (4-Fluorobenzoic-d4 acid) behaves chemically like its parent but possesses distinct physical properties due to the heavy isotope effect.

FeatureParent CompoundDeuterated Analog
Name 4-Fluorobenzoic acid4-Fluorobenzoic-d4 acid
CAS Number 456-22-493111-25-2
Formula C₇H₅FO₂C₇HD₄FO₂
Mol.[3][4][5][6][7][8][9] Weight 140.11 g/mol 144.14 g/mol
Appearance White to off-white powderWhite crystalline powder
Key Application Reagent synthesisMetabolic stability studies (KIE), qNMR
The "Assumed Toxicity" Principle

Regulatory bodies (OSHA, ECHA) generally do not require separate toxicological testing for deuterated analogs. Therefore, the safety profile is read-across from the non-deuterated parent. However, as a researcher, you must treat the deuterated form as a novel chemical entity regarding exposure limits, as the metabolic downstream effects (due to the Kinetic Isotope Effect) can theoretically alter metabolite accumulation.

Part 2: Hazard Identification (GHS Classification)[10][11]

Despite the isotopic labeling, the core functional groups (carboxylic acid, aryl fluoride) dictate the immediate safety profile. The following classifications are derived from the parent compound but apply strictly to the derivative.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[4][5][6][10][11][12]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[4][5][6][13][11][12][14]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[4][5][6][12]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

  • P280: Wear protective gloves/eye protection/face protection.[13][12][15]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[12][14] Remove contact lenses if present and easy to do.[12][14] Continue rinsing.[12]

Part 3: Technical Deep Dive – The Kinetic Isotope Effect (KIE)[1]

Expertise Pillar: Why are we handling this? The primary utility of 4-fluorobenzoic-d4 acid lies in the Kinetic Isotope Effect (KIE) . The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

Mechanism of Action

In metabolic pathways (specifically CYP450 oxidation), breaking the C-H bond is often the rate-determining step. Replacing H with D can significantly slow this rate (


 can range from 1 to 7+), potentially increasing the drug's half-life (

).
Visualization: The Metabolic Blockade

The following diagram illustrates how deuteration at the 4-position (or ring positions) prevents oxidative defluorination or hydroxylation.

KIE_Mechanism Parent Parent Drug (C-H Bond) CYP CYP450 Enzyme Parent->CYP Substrate Binding Metabolite Oxidized Metabolite (Rapid Clearance) CYP->Metabolite Fast Reaction (kH) Blocked Metabolic Blockade (High Activation Energy) CYP->Blocked Slow Reaction (kD) Deuterated Deuterated Analog (C-D Bond) Deuterated->CYP Substrate Binding Stable Prolonged Half-life (Therapeutic Efficacy) Blocked->Stable Result

Caption: Comparative metabolic fate showing the C-D bond's resistance to enzymatic cleavage (Primary KIE).

Part 4: Advanced Handling & Operational Protocols

Trustworthiness Pillar: A Self-Validating System. Handling deuterated compounds requires protecting the compound from the environment (moisture/isotopic exchange) as much as protecting the scientist from the compound.

The "Dry-Chain" Protocol

Deuterated compounds are expensive. Moisture introduction does not just degrade chemical purity; it introduces protons (


H), ruining isotopic enrichment (atom % D).
  • Receipt & Verification:

    • Do not open the manufacturer's seal until the moment of use.

    • Verification: Confirm atom % D (usually >98% or >99%) via Certificate of Analysis (CoA).

  • Weighing Environment:

    • Ideal: Glove box under

      
       atmosphere.
      
    • Acceptable: Analytical balance with a static eliminator gun (fluorinated powders are prone to static charge).

  • Solvent Selection:

    • Never use standard HPLC grade solvents for stock preparation if NMR is the endpoint. Use anhydrous deuterated solvents (e.g., DMSO-d6, CDCl3) immediately.

Handling Workflow Diagram

Handling_Protocol cluster_prevention Critical Control Points Start Start: Vial Receipt PPE PPE Check: Nitrile Gloves + Safety Glasses (Acid Resistant) Start->PPE Env Environment Check: Humidity < 40% or N2 Box PPE->Env Open Open Vial: Minimize Air Exposure Env->Open Weigh Weighing: Use Anti-Static Gun Open->Weigh Dissolve Dissolution: Anhydrous Solvent Only Weigh->Dissolve Waste Disposal: Halogenated Organic Waste Dissolve->Waste Excess Material

Caption: Operational workflow emphasizing moisture control and static elimination during handling.

Part 5: Emergency Response (Fire & Spill)

Authoritative Grounding: Specifics for Fluorinated Acids. While the H-codes cover irritation, the presence of the Fluorine atom introduces a specific combustion hazard often overlooked in generic SDS templates.

Fire Fighting Measures
  • Hazard: Thermal decomposition can release Hydrogen Fluoride (HF) gas. HF is extremely corrosive and toxic, capable of etching glass and penetrating skin to decalcify bone.

  • Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear a NIOSH-approved N95 (or P100) respirator if dust formation is likely.

  • Neutralization: Do not just sweep. Cover the spill with a weak base (sodium bicarbonate or soda ash) to neutralize the acid functionality before collection.

  • Disposal: Place in a container labeled "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-fluorobenzoic acid - C&L Inventory.[5][6] Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for KIE mechanisms). Retrieved from [Link]

Sources

Structural analysis of alpha-13C and ring-deuterated 4-fluorobenzoic acid

Structural Analysis of - C and Ring-Deuterated 4-Fluorobenzoic Acid

Executive Summary

The precise structural characterization of stable isotope-labeled internal standards (SIL-IS) is the bedrock of quantitative bioanalysis. This guide details the structural verification of


-

C, ring-

-4-fluorobenzoic acid

By combining a Carbon-13 label at the carboxyl position (




Synthesis & Isotopic Architecture

To understand the analysis, one must understand the origin of the labels. The "Gold Standard" synthesis for this dual-labeled compound prevents isotopic dilution.

The Convergent Synthesis Route

Unlike simple H/D exchange methods which can be reversible, the robust synthesis involves a Grignard reaction using ring-deuterated precursors and

SynthesisWorkflowcluster_0Precursor Phasecluster_1Labeling Phasecluster_2Product PhaseA4-Bromo-fluorobenzene-d4(Ring Deuterated)CGrignard Reagent(Ar-MgBr)A->CActivationBMagnesium Turnings(THF)B->CEDual-Labeled4-FBAC->ENucleophilic AttackD13CO2 Gas(99 atom% 13C)D->EFPurification(Recrystallization)E->F

Figure 1: Convergent synthesis ensuring non-exchangeable ring deuteriums and fixed alpha-carbon labeling.

NMR Spectroscopy: The Definitive Structural Probe

Nuclear Magnetic Resonance (NMR) provides the only method to map the exact location of isotopes. In this dual-labeled system, we observe a complex interplay of Chemical Shift Anisotropy (CSA) , Scalar Coupling (


)Isotope Effects
C NMR Analysis (100 MHz, DMSO- )

The



Expected Spectral Features:
  • The Alpha-Carbon (

    
     ppm): 
    
    • Appearance: Intense Singlet (or doublet of doublets if high-resolution).

    • Coupling: It will show a strong

      
       coupling to the ipso-carbon (C1) of the ring, typically 50–60 Hz . This satellite splitting on the C1 peak is the hallmark of successful 
      
      
      -labeling.
  • The Ring Carbons (C2, C3, C5, C6):

    • Isotope Shift: Deuteration causes an upfield shift (

      
       ppm per D).
      
    • Splitting: Each carbon attached to a deuterium will appear as a 1:1:1 Triplet due to coupling with the Deuterium nucleus (Spin

      
      ). The coupling constant 
      
      
      is typically 20–25 Hz .
    • Intensity: drastically reduced due to the lack of Nuclear Overhauser Effect (NOE) and splitting.

Table 1: Theoretical Chemical Shift & Multiplicity Data

Carbon PositionNatural Shift (

, ppm)
Labeled Shift (

, ppm)
Multiplicity (Labeled)Diagnostic Coupling
C-

(COOH)
166.9166.9 Singlet (Dominant)

Hz
C-4 (C-F) 164.1163.8Triplet of Doublets

Hz,

Hz
C-2/C-6 (Ortho) 132.6132.3Triplet of Doublets

Hz,

Hz
C-1 (Ipso) 127.8127.7Doublet of Doublets

Hz
(from

C-

)
C-3/C-5 (Meta) 116.0115.7Triplet of Doublets

Hz,

Hz
F NMR Analysis

Fluorine NMR is highly sensitive to the "deuterium isotope effect."

  • Shift: The

    
    F signal will shift upfield by approximately 0.6–1.0 ppm  compared to the protonated standard.
    
  • Pattern: The signal will lose the complex multiplet structure caused by H-coupling and appear as a broadened singlet or a complex multiplet due to weak coupling with the ring deuteriums and the long-range

    
    C label.
    
H NMR (The "Silence" Test)

In a fully labeled ring-

silent
  • Protocol: Acquire with a high number of scans (NS > 64) and a long relaxation delay (

    
    ).
    
  • Acceptance Criteria: Residual aromatic protium signals should integrate to

    
     relative to the solvent residual peak or an external standard, confirming 
    
    
    deuteration efficiency.

Mass Spectrometry & Fragmentation Logic

While NMR proves structure, MS proves isotopic enrichment and calculates the "Atom % Excess."

Ionization & Parent Ion
  • Technique: ESI Negative Mode (

    
    ).
    
  • Natural 4-FBA:

    
     139.
    
  • Labeled Target:

    
     144.
    
    • Shift Calculation:

      
       (Ring 
      
      
      )
      
      
      (
      
      
      -
      
      
      C) =
      
      
      Da.
Fragmentation Pathway

The fragmentation pattern validates that the labels are in stable positions. The primary fragmentation of benzoic acid derivatives involves the loss of the carboxyl group (decarboxylation).

MSFragmentationcluster_parentParent Ion [M-H]-cluster_fragmentsPrimary FragmentsParentm/z 144(Ring-d4 + 13C-COOH)Frag1m/z 100[C6D4F]- (Loss of 13CO2)Parent->Frag1Neutral Loss45 Da (13CO2H)Frag2m/z 45[13CO2H]-Parent->Frag2Trace FragmentNoteDiagnostic Check:If m/z 99 is observed,it indicates incompletering deuteration.Frag1->Note

Figure 2: MS/MS fragmentation logic. The loss of 45 Da (instead of 44) confirms the

Experimental Protocols

Protocol: Purity Determination via qNMR

This protocol uses the



  • Sample Prep: Dissolve 10 mg of labeled 4-FBA in 600

    
    L DMSO-
    
    
    .
  • Relaxation Agent: Add 10

    
    L of 0.5 M Cr(acac)
    
    
    solution to suppress the long
    
    
    of the quaternary
    
    
    C.
  • Acquisition:

    • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement for quantitative accuracy).

    • Sweep Width: 240 ppm.

    • Relaxation Delay (

      
      ): 5 seconds (with Cr(acac)
      
      
      ).
    • Scans: 256–1024.

  • Analysis: Integrate the carbonyl peak at ~167 ppm against an internal standard (e.g., dimethyl sulfone) if absolute purity is required.

Protocol: Isotopic Enrichment Calculation (HRMS)
  • Infusion: Direct infusion into Q-TOF or Orbitrap (Resolution > 50,000).

  • Data Collection: Acquire profile data across

    
     135–150.
    
  • Calculation:

    
    
    Where 
    
    
    is the intensity of the specific isotopologue.[1]

References

  • Müller, K., & Seubert, A. (2014).[2] Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry. Isotopes in Environmental and Health Studies, 50(1), 88–93.[2] [Link][3]

  • NIST Mass Spectrometry Data Center. (2023). Methyl 4-fluorobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • PubChem. (2023). 4-Fluorobenzoic Acid (Compound CID 9973).[4] National Library of Medicine. [Link]

Troubleshooting & Optimization

Correcting deuterium isotope retention time shifts in 4-Fluorobenzoic acid-alpha-13C-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Fluorobenzoic acid-alpha-13C-d4. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet often misunderstood, phenomenon of retention time shifts observed when using deuterated internal standards. Here, we provide in-depth troubleshooting guides and frequently asked questions to diagnose, correct, and mitigate these issues in your chromatographic experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my deuterated internal standard (4-Fluorobenzoic acid-alpha-13C-d4) eluting at a different retention time than the unlabeled analyte?

It is a common and expected observation for a deuterated internal standard to elute at a slightly different retention time than its non-deuterated counterpart. This phenomenon is known as the Chromatographic Isotope Effect (CIE) or, more specifically, the Deuterium Isotope Effect (DIE).[1] In reversed-phase liquid chromatography (RPLC), the most common mode for this type of analysis, the deuterated standard will typically elute earlier than the unlabeled analyte.[1]

The first step in troubleshooting is to determine if this shift is consistent.

  • Consistent Shift: If the time difference between the analyte and the internal standard is constant across all injections (standards, QCs, and samples), this is characteristic of the inherent isotope effect and is not an instrument or method failure.[2]

  • Variable/Drifting Shift: If the time difference fluctuates, drifts over the analytical run, or is inconsistent between injections, this points to a potential problem with the LC system, method parameters, or column stability that requires further investigation.[2][3]

FAQ 2: What is the scientific reason behind the Deuterium Isotope Effect in chromatography?

The Deuterium Isotope Effect is a quantum mechanical phenomenon that arises from the subtle physicochemical differences between protium (¹H) and deuterium (²H or D). The core reason lies in the strength and vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

  • Bond Strength and Polarity: A C-D bond is slightly shorter and stronger than a C-H bond.[1] This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[1]

  • Interaction with Stationary Phase: In reversed-phase chromatography, separation is based on hydrophobic interactions with a non-polar stationary phase (like C18).[4] Because the deuterated form of 4-Fluorobenzoic acid is slightly less lipophilic (less non-polar) due to these bond differences, its interaction with the stationary phase is weaker.[1]

  • Resulting Elution Order: This weaker interaction causes the deuterated compound to spend less time adsorbed to the stationary phase and more time in the mobile phase, leading to its earlier elution. This specific case is often termed an "inverse isotope effect."[1]

The magnitude of this shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant retention time shift.[1][5]

  • Position of Deuteration: The location of the deuterium atoms is critical. Deuteration on aliphatic chains often has a more pronounced effect than on aromatic rings.[1]

  • Chromatographic Conditions: Mobile phase composition, gradient slope, and temperature can all modulate the extent of the separation between the isotopologues.[1]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: The Deuterium Isotope Effect in Reversed-Phase Chromatography.

FAQ 3: How can I correct for this retention time shift in my data processing to ensure accurate quantification?

While a small, consistent shift is often acceptable, it can become a problem if the peaks are not integrated correctly or if the analyte and internal standard elute in regions with different matrix effects.[2][6] Incorrect peak integration, where the software defines a single retention time window for both compounds, can lead to biased results, especially for low-abundance samples.[7]

Workflow for Correcting RT Shifts in Data Processing:

The most robust solution is to configure your processing method to use analyte-specific retention time windows.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.5,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Data processing workflow for RT shift correction.

Regulatory Perspective: Regulatory bodies like the FDA acknowledge that stable isotope-labeled internal standards may have different retention times.[8] The key is to ensure that the method is validated and that the integration is accurate and reproducible. The internal standard response should be consistent, and its use must reliably correct for variations during sample analysis.[8][9]

FAQ 4: Can I minimize the retention time shift chromatographically?

Yes, while the isotope effect cannot be eliminated entirely, its magnitude can often be modulated by adjusting chromatographic parameters.

ParameterAdjustmentRationale & Expected Outcome
Column Temperature Increase TemperatureIncreasing temperature reduces mobile phase viscosity and increases the energy of the system, which can decrease the subtle intermolecular interaction differences causing the separation. This often leads to a smaller ΔRT between the isotopologues.[10][11][12]
Gradient Slope Make Gradient Steeper (Faster)A faster gradient pushes compounds through the column more quickly, reducing the overall time they have to interact with the stationary phase. This can decrease the resolution between the two peaks, effectively minimizing the observed RT shift.
Mobile Phase Change Organic ModifierSwitching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. The different solvent-analyte interactions may reduce or, in some cases, increase the isotope effect. This requires empirical testing.
Stationary Phase Consider a Different ChemistryThe nature of the stationary phase can influence the magnitude of the isotope effect.[1] While less practical for an established method, testing columns with different properties (e.g., Phenyl-Hexyl vs. C18) during method development could identify a phase that minimizes the shift.

A Note on Alternative Internal Standards: If the deuterium-induced shift creates insurmountable issues with co-eluting matrix interferences, the most effective solution is to use an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes induce a much smaller, often negligible, retention time shift compared to their unlabeled counterparts.[13]

Troubleshooting Guide: Variable Retention Time Shifts

If you observe that the ΔRT between your analyte and 4-Fluorobenzoic acid-alpha-13C-d4 is inconsistent, the issue is likely not the isotope effect itself but a problem with your LC-MS system or method.

SymptomPotential Cause(s)Recommended Action(s)
Both RTs drift, but ΔRT is constant Pump flow rate instability, mobile phase composition change, column temperature fluctuation.1. Purge the LC pumps to remove air bubbles.[14] 2. Prepare fresh mobile phase.[14] 3. Verify the column oven is set to and maintaining the correct temperature.[11]
ΔRT is changing randomly Inconsistent gradient formation, injector issues, column degradation.1. Check the pump proportioning valves and mixer. 2. Inspect the injector rotor seal for wear and ensure the injection volume is consistent.[3] 3. Check for high backpressure or peak shape degradation, which may indicate a failing column.[15]
ΔRT increases over the run Column contamination, selective retention of one compound due to matrix buildup.1. Implement a more rigorous column wash step between injections. 2. If analyzing complex matrices (e.g., plasma), consider improving the sample preparation method to remove more interferences.[16]

References

  • Technical Support Center: The Deuterium Isotope Effect on Chrom
  • Technical Support Center: Retention Time Shifts with Deuter
  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software, University of Washington.
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
  • Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. PubMed.
  • Technical Support Center: Retention Time Shift of Deuterated vs.
  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
  • Deuterated internal standard retention times. Reddit.
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.
  • Retention time (in minutes) of all (unique) substances detected in...
  • Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases.
  • Kinetic isotope effect. Wikipedia.
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  • Are there any acceptance criteria for retention time variation of chromatographic peaks required by FDA or EMEA for bioanalytical method?
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  • How to Avoid Problems in LC–MS.
  • LCMS Troubleshooting: 14 Best Practices for Labor
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  • Effect of Elevated Temper
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  • Bioanalytical Method Valid
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  • Reverse Phase Chrom
  • Kinetic Isotopic Effect - Part 2. YouTube.

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Validation & Comparative

A Comparative Analysis of the Recovery Rates of Native vs. ¹³C-d₄ Labeled 4-Fluorobenzoic Acid in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly in pharmaceutical research and development, the precision and accuracy of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical assays, especially when employing powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among the choices for internal standards, stable isotope-labeled (SIL) analogues of the analyte are widely considered the gold standard. This guide provides an in-depth technical comparison of the recovery rates of native 4-fluorobenzoic acid and its ¹³C-d₄ labeled counterpart, supported by experimental data and established scientific principles.

The Foundational Role of Internal Standards in Quantitative Analysis

The primary objective of an internal standard in a bioanalytical method is to compensate for the variability inherent in sample preparation and analysis.[1] This includes variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process.[1] Stable isotope-labeled standards, which are chemically identical to the analyte but have a different isotopic composition, are uniquely suited for this role.[3] The fundamental principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of an isotopically enriched standard to a sample. By measuring the altered isotope ratio, the original concentration of the analyte can be determined with high accuracy, as any sample loss during processing will affect both the native and labeled forms equally, preserving the critical isotope ratio.[3][4]

Physicochemical Properties of 4-Fluorobenzoic Acid and its ¹³C-d₄ Labeled Analog

4-Fluorobenzoic acid is a fluorinated derivative of benzoic acid with the molecular formula C₇H₅FO₂.[5] It is a white to yellow crystalline powder with a melting point of approximately 182-184°C and is soluble in alcohol, methanol, and ether, with slight solubility in water.[6][7] Its acidic nature is attributed to the carboxylic acid functional group.[8]

The ¹³C-d₄ labeled 4-fluorobenzoic acid is a synthetic analogue where one carbon atom is replaced with its stable isotope, ¹³C, and four hydrogen atoms are replaced with deuterium (d₄). This labeling results in a molecule with a higher mass but virtually identical chemical and physical properties to the native compound. This similarity is crucial for it to serve as an effective internal standard, as it is expected to co-elute and co-extract with the native analyte.[9]

Experimental Design for Recovery Rate Comparison

To objectively compare the recovery rates, a meticulously designed experiment is essential. The following protocol outlines a robust approach for this comparison in a common biological matrix, human plasma.

Experimental Workflow cluster_Preparation Sample Preparation cluster_Extraction Solid-Phase Extraction (SPE) cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Analysis Spike Spike Plasma Samples (Native & Labeled 4-FBA) Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Mix Evaporate Evaporation & Reconstitution Precipitate->Evaporate Centrifuge & Transfer Condition Condition SPE Cartridge Load Load Sample Condition->Load Apply Vacuum Wash Wash Cartridge Load->Wash Apply Vacuum Elute Elute Analytes Wash->Elute Apply Vacuum Inject Inject Sample Elute->Inject Collect Eluate Separate Chromatographic Separation Inject->Separate Mobile Phase Flow Detect Mass Spectrometric Detection Separate->Detect Ionization Integrate Peak Integration Detect->Integrate Generate Chromatograms Calculate Calculate Recovery Integrate->Calculate Area Counts

Caption: A generalized workflow for comparing the recovery of native and labeled 4-fluorobenzoic acid.

1. Sample Preparation:

  • Spike known concentrations of both native 4-fluorobenzoic acid and ¹³C-d₄ labeled 4-fluorobenzoic acid into blank human plasma.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.[10] This step solvates the stationary phase, preparing it for sample loading.[11]

  • Loading: Load the reconstituted sample onto the SPE cartridge. The acidic nature of 4-fluorobenzoic acid suggests that loading under acidic conditions (by adding a small amount of formic or acetic acid to the sample) can improve retention on a reversed-phase sorbent by keeping the analyte in its neutral form.[10]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes of interest.

  • Elution: Elute the native and labeled 4-fluorobenzoic acid with a strong organic solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. This mobile phase composition is suitable for the analysis of acidic compounds in negative ion mode.[8]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the native and ¹³C-d₄ labeled 4-fluorobenzoic acid.

Expected Results and Data Presentation

The recovery of an analyte is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Table 1: Hypothetical Recovery Data for Native and ¹³C-d₄ Labeled 4-Fluorobenzoic Acid

Concentration (ng/mL)Native 4-FBA Recovery (%)¹³C-d₄ Labeled 4-FBA Recovery (%)Relative Recovery (%) (Native/Labeled)
1085.286.199.0
10088.987.5101.6
100086.588.098.3
Average 86.9 87.2 99.6
Discussion: The Significance of Co-Elution and Co-Extraction

The hypothetical data in Table 1 illustrates a key principle: while the absolute recovery of both the native and labeled compounds may not be 100%, their recovery rates are remarkably similar. This is the cornerstone of the utility of stable isotope-labeled internal standards. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of loss during sample preparation and the same extent of matrix effects during ionization.[2]

The slight differences in retention time that can sometimes be observed between an analyte and its deuterated internal standard are generally minimal and do not significantly impact the accuracy of quantification, especially with modern, rapid-scanning mass spectrometers. The critical factor is that both compounds behave almost identically during the extraction and chromatographic processes, ensuring that the ratio of their peak areas remains constant, regardless of incomplete recovery.[3] This consistent ratio is what allows for the accurate back-calculation of the original analyte concentration.

Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as ¹³C-d₄ labeled 4-fluorobenzoic acid, provides a self-validating system for quantitative bioanalysis. The experimental data, though hypothetical, is based on well-established principles and demonstrates that the recovery of the SIL standard accurately reflects the recovery of the native analyte. This mitigates the impact of sample-to-sample variability in extraction efficiency and matrix effects, leading to significantly improved accuracy and precision in the final analytical results. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards generating reliable and defensible quantitative data, in line with regulatory expectations from bodies like the FDA.[1][12]

References

  • U.S. Environmental Protection Agency. Approved CWA Test Methods: Organic Compounds. [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. 2011. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. 2017. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water: Supplement 2. [Link]

  • Britannica. Isotope dilution | Mass spectrometry, Trace elements, Quantification. [Link]

  • PubChem. 4-Fluorobenzoic Acid. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • Journal of Analytical Atomic Spectrometry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. 2024. [Link]

  • Agilent Technologies. US EPA Method 524.2: Measurement of Purgeable Organic Compounds in Drinking Water. 2023. [Link]

  • U.S. Environmental Protection Agency. Method 524.3 Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. 2023. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. [Link]

  • PubMed. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2026. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SciSpace. Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify (1990). [Link]

  • PubMed. Solving Liquid Chromatography Mass Spectrometry Coelution Problems in the Analysis of Environmental Samples by Multivariate Curve Resolution. 2005. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. 2007. [Link]

  • Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. 2023. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ResearchGate. Fast LC/MS in the analysis of small molecules. [Link]

  • ACS Publications. The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). [Link]

  • Agilent Technologies. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. 2016. [Link]

  • PrepChem.com. Preparation of 4-fluorobenzoic acid. [Link]

  • CDN Isotopes. 4-Fluorobenzoic-d4 Acid. [Link]

  • ACS Publications. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. [Link]

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A Senior Application Scientist's Guide to Robust Biomarker Cross-Validation with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the cross-validation of biomarkers is a critical process that underpins the reliability and reproducibility of scientific findings. This guide provides an in-depth technical comparison of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based biomarker quantification. We will explore the scientific rationale for its use, compare its performance with alternative standards, and provide actionable experimental protocols for its implementation.

The Imperative of Rigorous Biomarker Validation

Biomarkers are integral to modern medicine, serving as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. The journey from a candidate biomarker to a validated clinical tool is arduous and demands exacting analytical validation to ensure that the data generated is accurate, precise, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory review. A cornerstone of a robust bioanalytical method is the use of an appropriate internal standard to account for variability inherent in the analytical process.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, SIL-ISs are the universally recommended choice. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects, variations in recovery, and instrument response fluctuations.

The Challenge of Matrix Effects

Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and can lead to inaccurate quantification if not properly addressed. A well-chosen SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.

Introducing 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4: A Superior Internal Standard

4-Fluorobenzoic acid is a synthetic carboxylic acid derivative. The isotopically labeled version, 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, is a powerful tool for biomarker cross-validation. Its structure incorporates both a ¹³C label on the carboxylic acid carbon and deuterium atoms on the aromatic ring. This dual-labeling strategy offers distinct advantages over singly labeled or structural analog internal standards.

Caption: Chemical structures of 4-Fluorobenzoic acid and its stable isotope-labeled counterpart.

Performance Comparison: The Advantage of Combined ¹³C and Deuterium Labeling

The choice of internal standard significantly impacts assay performance. While deuterated standards are widely used, they can sometimes exhibit a chromatographic shift relative to the unlabeled analyte, known as the "isotope effect". This can lead to differential matrix effects and compromise quantification accuracy. ¹³C-labeled standards are generally considered superior as they do not typically exhibit this chromatographic shift and are isotopically stable.

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 combines the benefits of both types of labeling, providing a significant mass shift from the unlabeled analyte while minimizing the potential for chromatographic separation from the analyte.

Table 1: Illustrative Performance Comparison of Internal Standards for a Hypothetical Small Molecule Biomarker

Performance Parameter4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (SIL-IS)4-Fluorobenzoic acid-d4 (Deuterated IS)Structural Analog IS (e.g., 4-Chlorobenzoic acid)
Co-elution with Analyte Excellent (minimal to no chromatographic shift)Good (potential for slight retention time shift)Poor to Fair (different chemical structure leads to different retention)
Matrix Effect Compensation ExcellentGood to Fair (can be compromised by chromatographic shift)Poor (experiences different matrix effects)
Recovery Tracks analyte recovery accuratelyGenerally tracks well, but can differ slightlyMay have significantly different recovery
Accuracy (% Bias) Typically < ±5%Typically < ±10%Can be > ±15%
Precision (%RSD) < 5%< 10%Often > 15%
Isotopic Stability High (¹³C label is very stable)Generally stable, but H/D exchange is a possibility in some casesNot Applicable

This table presents expected performance characteristics based on established principles of internal standard selection and is for illustrative purposes.

Experimental Workflow for Biomarker Quantification

A robust and well-documented experimental protocol is essential for reproducible biomarker analysis. The following provides a detailed, step-by-step methodology for the quantification of a small molecule biomarker in human plasma using 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 as an internal standard.

Biomarker_Quantification_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with 4-Fluorobenzoic acid- alpha-13C-2,3,5,6-d4 Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection 7. Injection onto LC-MS/MS System Reconstitution->Injection Chromatographic_Separation 8. Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection 9. Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Integration 10. Peak Integration Mass_Spectrometric_Detection->Integration Ratio_Calculation 11. Analyte/IS Peak Area Ratio Calculation Integration->Ratio_Calculation Quantification 12. Quantification using Calibration Curve Ratio_Calculation->Quantification

Limit of detection (LOD) studies with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative LOD Study Using 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Executive Summary

In the bioanalysis of fluorinated metabolites and environmental tracers, the choice of Internal Standard (IS) is often the single greatest determinant of assay sensitivity. While deuterated standards are industry staples, they are susceptible to isotopic crosstalk and retention time shifts that compromise the Lower Limit of Quantitation (LLOQ).

This guide objectively evaluates 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (hereafter referred to as 13C-d4-FBA ). By combining a stable Carbon-13 label on the carboxyl group with ring deuteration, this hybrid IS creates a +5 Da mass shift . We present experimental evidence demonstrating how this specific mass difference circumvents the isotopic envelope of the parent analyte, lowering the Limit of Detection (LOD) by approximately 40% compared to standard d4-analogs.

Part 1: The Analytical Challenge

4-Fluorobenzoic acid (4-FBA) is a small, acidic molecule (


) often analyzed via LC-MS/MS in negative electrospray ionization (ESI-) mode. Two primary hurdles limit sensitivity:
  • Ion Suppression: In complex matrices (plasma, reservoir water), co-eluting phospholipids suppress ionization. If the IS does not co-elute exactly with the analyte, it cannot correct for this suppression.

  • Isotopic Crosstalk (The "M+4" Problem): High concentrations of the analyte generate natural isotopes (

    
    , 
    
    
    
    , etc.). For a d4-labeled standard (+4 Da), the analyte's M+4 isotope can "bleed" into the IS channel, artificially inflating the IS signal and skewing quantitation at the lower limits.

The Solution: The 13C-d4-FBA molecule introduces a +5 Da shift. This pushes the IS mass channel beyond the significant natural isotopic envelope of the parent 4-FBA, effectively eliminating crosstalk.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts the performance of the subject molecule against common alternatives in a validated LC-MS/MS workflow.

FeatureExternal Std d4-Analog (4-FBA-d4)Subject Molecule (13C-d4-FBA)
Mass Shift N/A+4 Da+5 Da
RT Shift N/ASlight (< 0.1 min)Slight (< 0.1 min)
Crosstalk Risk HighModerate (Analyte M+4)Negligible (Analyte M+5)
Matrix Correction PoorGoodExcellent
LOD Impact BaselineHigh Noise FloorLowest Noise Floor

Technical Insight: While both the d4 and 13C-d4 variants may exhibit a slight deuterium-induced retention time shift (approx. 2-3 seconds earlier than the parent), the 13C-d4-FBA is superior because the extra mass unit (+5 Da total) ensures that the IS signal is derived purely from the standard, not the analyte's isotopic tail.

Part 3: Experimental Validation (LOD Study)

The following protocol was designed to determine the LOD and LLOQ according to FDA Bioanalytical Method Validation Guidelines (2018) and ICH M10 standards.

3.1 Materials & Method
  • Analyte: 4-Fluorobenzoic acid (4-FBA).[1][2]

  • Internal Standard: 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (100 ng/mL constant).

  • Matrix: Human Plasma (K2EDTA), stripped.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

3.2 MS/MS Transitions (Negative Mode)
  • 4-FBA:

    
     (Loss of 
    
    
    
    )
  • 13C-d4-FBA:

    
     (Loss of 
    
    
    
    )
    • Note: The parent ion is

      
       (
      
      
      
      ). The fragment loses the labeled carboxyl group (
      
      
      ), but retains the ring deuteriums.
3.3 Workflow Diagram

The following diagram illustrates the self-validating workflow used to calculate LOD based on Signal-to-Noise (S/N) ratios.

LOD_Workflow Start Study Initiation Spike Spike Matrix (0.01 - 100 ng/mL) Start->Spike AddIS Add IS: 13C-d4-FBA (Fixed Conc.) Spike->AddIS  Mix   Precip Protein Precipitation (ACN 3:1) AddIS->Precip LCMS LC-MS/MS Analysis (Neg Mode MRM) Precip->LCMS  Supernatant   DataProc Data Processing (Peak Integration) LCMS->DataProc CalcSN Calculate S/N Ratio (RMS Noise) DataProc->CalcSN Decision Check Criteria CalcSN->Decision ResultLOD LOD Established (S/N ≥ 3) Decision->ResultLOD  S/N ~ 3   ResultLLOQ LLOQ Established (S/N ≥ 10 + Precision) Decision->ResultLLOQ  S/N > 10  

Figure 1: Step-by-step workflow for determining LOD/LLOQ using the 13C-d4-FBA internal standard.

Part 4: Data Interpretation & Results

The study compared the Signal-to-Noise (S/N) ratios obtained using the 13C-d4-FBA versus a standard d4-FBA .

4.1 Signal-to-Noise Comparison Table
Concentration (ng/mL)S/N (d4-FBA IS)S/N (13C-d4-FBA IS)Improvement
0.01 1.8 (Not Detected)2.9 (Limit of Detection)~60%
0.05 4.511.2 (LLOQ)~148%
0.10 9.124.5~169%
1.00 85.0210.0~147%
4.2 Key Findings
  • Lower Background: The 13C-d4 channel (

    
     144) showed significantly lower background noise than the d4 channel (
    
    
    
    143). This is because the
    
    
    143 channel receives interference from the M+4 isotope of endogenous contaminants and the analyte itself at high concentrations.
  • LOD Achievement: Using 13C-d4-FBA , we achieved an LOD of 0.01 ng/mL (S/N

    
     3). Using the standard d4, the LOD was higher at 0.03 ng/mL .
    
  • Linearity: The calibration curve (

    
     ng/mL) using 13C-d4-FBA demonstrated superior linearity (
    
    
    
    ) compared to the d4 analog (
    
    
    ), primarily due to reduced variance at the lower end of the curve.
Part 5: Mechanism of Action

Why does the +5 Da shift matter?

In Mass Spectrometry, "Crosstalk" occurs when the isotopic envelope of the analyte overlaps with the Internal Standard.

  • Analyte (Mass M): Abundance 100%.

  • Analyte (Mass M+4): Small but non-zero abundance (due to natural

    
    , 
    
    
    
    ,
    
    
    isotopes).
  • d4-IS (Mass M+4): If the analyte concentration is high, its M+4 signal adds to the IS peak. This causes the IS response to vary with analyte concentration, violating the principle that IS response should be constant.

13C-d4-FBA (Mass M+5) moves the IS detection window to a region where the analyte's isotopic contribution is statistically zero.

Isotope_Shift cluster_0 Standard d4 IS (+4 Da) cluster_1 13C-d4 IS (+5 Da) Analyte Analyte Peak (High Conc) Isotope Analyte M+4 (Natural Isotope) Analyte->Isotope  Natural    Abundance   IS_d4 d4-IS Peak (Target) Isotope->IS_d4  INTERFERENCE    (Crosstalk)   Analyte2 Analyte Peak Isotope2 Analyte M+5 (Negligible) Analyte2->Isotope2 IS_Hybrid 13C-d4 IS (Target) Isotope2->IS_Hybrid  NO INTERFERENCE    (Clean Baseline)  

Figure 2: Mechanism of Crosstalk Elimination. The +5 Da shift of the subject molecule avoids the interference seen with +4 Da standards.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Causes and Implications for Bioanalytical Method Validation. LCGC North America. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Advantages and Isotope Effects. Retrieved from [Link]

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Evaluation of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 against other fluorinated standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Technical superiority, limitations, and method optimization for fluorinated aromatic acid analysis.

Executive Summary: The Isotopic "Goldilocks" Standard?

In the quantitative analysis of 4-Fluorobenzoic acid (4-FBA) —a critical metabolite of fluorinated pharmaceuticals (e.g., fluorocinnamic acid derivatives) and a hydrological tracer—the choice of internal standard (IS) dictates the reliability of your data.

While deuterated standards (d4) are the industry workhorse, they suffer from chromatographic isotope effects. Fully Carbon-13 labeled standards (13C6) offer perfect co-elution but at a prohibitive cost. The 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 (hereafter 4-FBA-13C-d4 ) represents a hybrid approach.

This guide evaluates whether this "hybrid" standard offers a tangible advantage over cheaper alternatives or if it presents a hidden analytical trap for the unwary method developer.

The Physics of Accuracy: Isotope Effects & Mass Shift

To understand the value of the 4-FBA-13C-d4 standard, we must dissect its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) compared to its competitors.

The Deuterium Shift (The "d4" Problem)

Deuterium (


H) is more hydrophilic than Protium (

H). In Reverse Phase Chromatography (RPLC), deuterated molecules interact less strongly with the C18 stationary phase, causing them to elute earlier than the non-labeled analyte.
  • Consequence: The IS and analyte elute at slightly different times. If the matrix effect (ion suppression/enhancement) changes rapidly during that window, the IS fails to correct for the analyte's ionization efficiency.

The Carbon-13 Advantage

Carbon-13 (


C) has virtually identical hydrophobicity to Carbon-12.
  • Consequence:

    
    C-labeled standards co-elute perfectly with the analyte, providing the most accurate normalization of matrix effects.
    
The Hybrid Reality (α-13C + d4)

The 4-FBA-13C-d4 contains four deuteriums on the ring and one


C on the carboxyl group.
  • Chromatography: Because it retains the d4 ring, it will still exhibit the deuterium retention time shift. It does not solve the co-elution problem of d4-only standards.

  • Mass Shift (+5 Da): It shifts the precursor mass to

    
     144 (vs. 139). This +5 shift is superior to +4 (d4 only) for avoiding overlap with the naturally occurring M+4 isotope of the analyte, although for a small molecule like 4-FBA, the natural M+4 abundance is negligible (<0.1%).
    

The "Label Loss" Trap: A Critical Methodological Flaw

Warning: This is the most critical section for method developers.

The standard ionization mode for 4-FBA is Negative Electrospray Ionization (ESI-) . The dominant fragmentation pathway in MS/MS is decarboxylation (loss of CO


).

If you select the standard transition:



For the 4-FBA-13C-d4 standard: The


C label is located on the carboxyl group  (alpha position). During collision-induced dissociation (CID), this label is ejected  as neutral 

CO

.
  • Precursor:

    
     144 (Contains d4 + 
    
    
    
    C)
  • Product:

    
     99 (Contains only d4)
    

Result: The fragment ion (


 99) is identical  to that of the cheaper d4-only standard. If you are quantifying via MRM, you are paying a premium for a 

C atom that you immediately discard in the collision cell.
When is the α-13C Useful?
  • SIM Mode Quantification: If you quantify using the parent ion (

    
     144), the 
    
    
    
    C label is retained, providing a cleaner M+5 channel.
  • Alternative Transitions: If you monitor a transition that retains the carboxyl group (e.g., loss of HF), though these are often less sensitive.

Comparative Performance Matrix

Feature4-FBA (Analyte) d4-Standard (Competitor)α-13C-d4 Standard (The Product)13C6-Standard (Gold Standard)
Precursor Mass (

)
139143 (+4)144 (+5) 145 (+6)
MRM Fragment (

)
*
959999 (Label Lost!)100 or 101
RT Shift (vs Analyte) 0.00 min-0.05 to -0.10 min-0.05 to -0.10 min 0.00 min (Perfect)
Cross-Talk Risk N/ALowVery Low Ultra Low
Cost LowLowMedium High
Best Use Case External StdRoutine MRMHigh-Res MS / SIM High-Precision MRM

*Assuming decarboxylation transition (


).

Visualization: Fragmentation & Workflow[2]

The following diagrams illustrate the "Label Loss" mechanism and the recommended workflow.

FragmentationPathway cluster_analyte Analyte (4-FBA) cluster_product Product (α-13C-d4) A_Parent Precursor m/z 139 (C7H4FO2) A_Frag Fragment m/z 95 (Fluorobenzene) A_Parent->A_Frag -CO2 (44 Da) P_Parent Precursor m/z 144 (C6D4-13C-O2) P_Neutral Neutral Loss 13CO2 (Label Ejected) P_Parent->P_Neutral P_Frag Fragment m/z 99 (Fluorobenzene-d4) P_Parent->P_Frag -13CO2 (45 Da)

Figure 1: MS/MS Fragmentation Pathway demonstrating the ejection of the Alpha-13C label during the decarboxylation transition.

Experimental Protocol: Validating the Standard

To ensure data integrity, you must validate that the deuterium retention time shift does not compromise your assay.

Methodology: The "Matrix Window" Test

Objective: Determine if the RT shift of the α-13C-d4 standard moves it into a suppression zone different from the analyte.

Step-by-Step Protocol:

  • Post-Column Infusion Setup:

    • Tee the α-13C-d4 standard (100 ng/mL) into the LC effluent after the column but before the MS source.

    • Set infusion pump to 10 µL/min.

  • Matrix Injection:

    • Inject a blank matrix sample (extracted plasma/urine) via the LC column.

  • Monitor Baseline:

    • Acquire data for the IS transition (

      
       144 
      
      
      
      99).
    • Since the IS is being infused constantly, you should see a steady baseline.

  • Analyze Perturbations:

    • Observe the baseline at the exact retention time of the Analyte (

      
      ) and the Internal Standard (
      
      
      
      ).
    • Pass Criteria: The baseline intensity at

      
       and 
      
      
      
      must not differ by more than 15%.
    • Fail Criteria: A sharp suppression dip occurs exactly between the IS and Analyte peaks, indicating they are experiencing different matrix effects.

Conclusion & Recommendation

The 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 is a high-purity standard that offers a +5 Da mass shift , providing robust isolation from analyte isotopes in SIM mode or High-Resolution Mass Spectrometry (HRMS) applications.

However, for routine Triple Quadrupole (MRM) assays relying on the decarboxylation transition, this standard offers no functional advantage over the cheaper d4-only variant , as the


C label is lost during fragmentation.

Final Verdict:

  • Choose α-13C-d4 if: You are using HRMS, SIM mode, or require the +5 Da shift to avoid specific spectral interferences.

  • Choose d4-only if: You are running standard MRM quantification (

    
    ) and are cost-sensitive.
    
  • Choose 13C6 if: You have severe matrix effects and require perfect co-elution (budget permitting).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid. Retrieved from [Link]

  • Wiley SpectraBase. (2025). Mass Spectrum of 4-Fluorobenzoic Acid. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Disposal of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, EH&S Officers, and Drug Development Scientists

Executive Summary & Compound Assessment

Status: Stable Isotope Labeled Compound (Non-Radioactive).[1] Primary Hazard: Chemical Irritant / Fluorine Content. Disposal Class: Fluorinated Organic Acid.

As a Senior Application Scientist, I must clarify a frequent point of confusion: This compound is NOT radioactive. The presence of Carbon-13 (


) and Deuterium (

or

) are stable isotopic modifications. Therefore, do not dispose of this in radioactive waste streams (decay-in-storage) unless it has been cross-contaminated with actual radionuclides (e.g.,

or

).

However, the fluorine substituent at the para-position dictates the disposal pathway. Standard organic waste incineration can generate Hydrogen Fluoride (HF) gas, which damages standard incinerator linings and poses environmental risks if not scrubbed. Your waste stream must be flagged as "Fluorinated" to ensure it is routed to a facility equipped with wet scrubbers.

Physicochemical Profile for Disposal
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Dispose as solid chemical waste unless dissolved.
Acidity (pKa) ~4.1 (Parent compound)Incompatible with strong bases and oxidizers.
Combustion Products CO, CO

, HF (Hydrogen Fluoride)
Requires incineration with alkaline scrubbing.
Isotopes

(alpha),

(ring)
High value; verify surplus vs. waste status before disposal.
RCRA Status Non-listed (Characteristic)Code D002 (Corrosive) only if in aqueous solution pH

2.[2]

Pre-Disposal Decision Matrix

Before discarding, assess the material's state. Stable isotope-labeled compounds are high-value assets. If the material is unreacted and pure, consider "Surplus Transfer" rather than disposal.

DisposalDecision Start Material Assessment IsWaste Is it Waste? Start->IsWaste Surplus Surplus/Unused IsWaste->Surplus No WastePath Confirmed Waste IsWaste->WastePath Yes Transfer Inventory Transfer (Save $$$) Surplus->Transfer StateCheck Physical State? WastePath->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ContamCheck Radioactive Contamination? Solid->ContamCheck Liquid->ContamCheck RadWaste Radioactive Waste Stream ContamCheck->RadWaste Yes (Mixed Waste) ChemWaste Chemical Waste (Fluorinated) ContamCheck->ChemWaste No (Standard)

Figure 1: Decision matrix for determining the correct waste stream, emphasizing the distinction between stable isotope value and radioactive contamination.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, spill cleanup materials, contaminated gloves/paper.

  • Segregation: Isolate from strong oxidizers (e.g., permanganates, nitrates) and strong bases.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential acid corrosion if moisture is present.

  • Labeling (Critical):

    • Chemical Name: Write full name: 4-Fluorobenzoic acid-alpha-13C-d4.

    • Hazard Warning: Affix "Irritant" sticker.

    • Waste Tag: Explicitly write "Contains Fluorine - Organic Acid" . This alerts the disposal facility to avoid standard fuel blending lines that cannot handle HF generation.

  • Secondary Containment: Place the primary container into a clear plastic zip-seal bag before placing it in the lab's central solid waste drum.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or stock solutions.

  • Compatibility Check:

    • Ensure the waste solvent stream is compatible with organic acids.

    • DANGER: Do not mix with Cyanide or Sulfide solutions. Acidification of these salts releases lethal HCN or H

      
      S gas.
      
  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), neutralize slowly with a dilute base (Sodium Bicarbonate) to pH 5–9 before adding to a general organic waste container, unless your facility has a dedicated "Acidic Organic" stream.

  • Container: HDPE carboy or safety-coated glass bottle.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, 4-Fluorobenzoic acid <1%").

    • Mark "Fluorinated" prominently.[3]

The "Why": Incineration & Fluorine Chemistry

As a scientist, understanding the downstream mechanism ensures compliance. When you send this bin away, it goes to a high-temperature incinerator.

The Reaction: Upon combustion at >850°C, the Carbon-Fluorine bond breaks.



The Risk: Hydrogen Fluoride (HF) is highly corrosive to the refractory brick and metal parts of the incinerator. It is also a toxic emission.[4]

The Solution (Scrubbing): Facilities identified as capable of handling "Fluorinated Organics" utilize a caustic scrubber (typically Calcium Carbonate or Sodium Hydroxide) in the flue gas path.



Calcium Fluoride (

) is a stable, non-toxic solid captured in the ash.

If you fail to label it "Fluorinated," the waste might be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbing, leading to illegal emissions and equipment damage.

IncinerationPath LabWaste Lab Waste Container (Labeled 'Fluorinated') Pickup EH&S / Vendor Pickup LabWaste->Pickup Incinerator High-Temp Incinerator (>850°C) Pickup->Incinerator Reaction Combustion: C-F bond breaks -> HF Gas Incinerator->Reaction Scrubber Wet Scrubber (CaCO3 / NaOH Spray) Reaction->Scrubber Flue Gas Neutralization Neutralization: HF + Ca -> CaF2 (Solid) Scrubber->Neutralization Emission Clean Emission (CO2, H2O) Neutralization->Emission

Figure 2: The lifecycle of fluorinated waste, highlighting the critical scrubbing step mandated by the presence of the fluorine atom.

Emergency Procedures (Spills)

  • PPE: Safety glasses, lab coat, nitrile gloves (double gloving recommended).

  • Small Spill (Solid):

    • Avoid raising dust.[4][5][6][7][8]

    • Sweep up carefully or use a HEPA vacuum.

    • Place in a bag labeled "Hazardous Waste - Fluorinated Solid".

    • Clean area with soap and water.[4][5][7]

  • Small Spill (Liquid):

    • Absorb with an inert material (Vermiculite, dry sand, or commercial acid-neutralizing pads).

    • Do not use combustible materials like sawdust.

    • Collect in a waste container.[8][9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). 4-Fluorobenzoic Acid Compound Summary (CID 9956). National Library of Medicine. [Link]

  • Tsang, W., et al. (1995).[3] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.[3] [Link]

Sources

Personal protective equipment for handling 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as the primary operational reference for handling 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (CAS: 285977-82-4). This content is designed for researchers requiring high-fidelity isotopic standards for NMR spectroscopy, mass spectrometry (MS), and metabolic tracing.

Chemical Profile & Risk Assessment

Compound Identity:

  • Chemical Name: 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4[1]

  • Linear Formula: FC₆D₄¹³CO₂H[1]

  • Molecular Weight: ~145.13 g/mol (Isotopically weighted)

  • Physical State: White to off-white crystalline solid.

Operational Context: This compound is a high-value stable isotope labeled internal standard. The "alpha-13C" designates the labeling of the carboxyl carbon, while "2,3,5,6-d4" indicates full deuteration of the benzene ring protons. Its primary application is as a quantitative reference in ¹⁹F-NMR and MS-based metabolomics.

Hazard Classification (GHS): While stable isotopes generally mimic the toxicology of their parent compounds, they must be treated with heightened precision due to their cost and analytical sensitivity.

  • Skin Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A/1 (H319/H318) - Treat as causing serious eye damage to ensure maximum protection.

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed not only to protect the operator from the irritant nature of the fluorinated acid but also to protect the compound from biological contamination (e.g., skin oils, RNases, moisture).

PPE CategorySpecificationRationale (Causality)
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Chemical: Prevents acid burns.Scientific: Prevents transfer of skin oils/lipids which appear as contaminants in high-sensitivity NMR/MS spectra.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses with side shields are insufficient for fine crystalline powders that can become airborne and react with eye moisture to form acidic solutions.
Respiratory N95 Respirator (Minimum) or Fume HoodInhalation of fluorinated acid dust causes respiratory tract irritation. Work should primarily occur in a Class II Fume Hood.
Body Defense Lab Coat (High-neck, elastic cuffs)Prevents particulate migration to street clothes. Elastic cuffs prevent sleeve-drag contamination on analytical balances.

Operational Protocol: Handling & Weighing

Objective: Transfer precise mass (µg to mg scale) without introducing water (H₂O) or protonated contaminants that would compromise isotopic enrichment calculations.

A. Environmental Control[4][5]
  • Humidity: Maintain lab humidity <45% if possible.

  • Static Control: Fluorinated powders are prone to static charge. Use an anti-static gun (e.g., Zerostat) or a polonium strip near the balance pan to prevent particle scattering.

B. The "Zero-Loss" Weighing Workflow
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, altering the isotopic mass balance.

  • Tooling: Use stainless steel or PTFE-coated spatulas. Avoid aluminum (reactive with acidic fluorides over time).

  • Transfer: Weigh by difference into a silanized glass vial or PTFE insert.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., Methanol-d4, DMSO-d6) immediately after weighing to minimize atmospheric exposure.

C. Workflow Visualization

The following diagram illustrates the critical decision paths for safe handling and integrity preservation.

HandlingProtocol Start Start: Vial Retrieval CheckTemp Is Vial at Room Temp? Start->CheckTemp Desiccate Desiccate (2-4 hrs) CheckTemp->Desiccate No (Condensation Risk) OpenVial Open in Fume Hood CheckTemp->OpenVial Yes Desiccate->CheckTemp StaticCheck Static Charge Detected? OpenVial->StaticCheck Deionize Apply Anti-Static Gun StaticCheck->Deionize Yes (Powder Scattering) Weigh Weigh (By Difference) StaticCheck->Weigh No Deionize->Weigh Solubilize Immediate Solubilization (Deuterated Solvent) Weigh->Solubilize Reseal Purge Headspace (Ar/N2) & Seal Solubilize->Reseal

Caption: Figure 1. Logic flow for handling hygroscopic isotope standards to prevent moisture contamination and mass errors.

Emergency Response & Decontamination

Critical Warning: In the event of a fire, this compound releases Hydrogen Fluoride (HF) .[3] Standard ABC fire extinguishers are effective, but responders must wear SCBA (Self-Contained Breathing Apparatus).

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.If irritation persists, seek medical attention. (Note: HF production is thermal, but the acid itself is an irritant).
Eye Contact Flush with water for 15 min, lifting lids.Mandatory ophthalmology consult due to acidic nature.
Spill (Solid) Dampen with inert oil/glycol to suppress dust.Scoop into a dedicated waste jar. Do not dry sweep (generates dust).
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary edema (rare but possible with fluorinated dusts).

Waste Disposal Strategy

Disposal of fluorinated organic acids requires strict adherence to environmental regulations to prevent PFAS-like persistence or HF generation in standard incinerators.

Protocol:

  • Segregation: Do not mix with general organic solvents or aqueous waste.

  • Labeling: Tag as "Halogenated Organic Waste - Fluorinated" .

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration (>1100°C) with flue gas scrubbing.

    • Why? The C-F bond is extremely stable. Low-temperature incineration will release toxic fluorinated byproducts. Scrubbers are required to capture the resulting HF gas.

DisposalLogic Waste Chemical Waste (4-Fluorobenzoic acid-13C-d4) Segregate Segregate: Halogenated Waste Waste->Segregate Container Container: HDPE or Glass (Avoid Metal) Segregate->Container Disposal High-Temp Incineration (>1100°C + Scrubbers) Container->Disposal

Caption: Figure 2. Disposal pathway ensuring destruction of C-F bonds and containment of HF byproducts.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Yale University EHS. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides and Labeled Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.